3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone
Description
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-16-12-5-3-11(4-6-12)13(15)7-8-14-17-9-2-10-18-14/h3-6,14H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEMILWOCUWVGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCC2OCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560179 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121789-38-6 | |
| Record name | 3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. Commonly used catalysts include toluenesulfonic acid or Lewis acids such as zirconium tetrachloride . The reaction is usually carried out under reflux conditions with continuous removal of water to drive the reaction to completion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy group or the dioxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone, a compound belonging to the class of ketones, has garnered interest in various scientific research applications, particularly in the fields of organic chemistry, pharmacology, and materials science. This article aims to provide a comprehensive overview of its applications, supported by data tables and documented case studies.
Chemical Properties and Structure
Before delving into its applications, it is essential to understand the chemical structure of this compound. The compound features a methoxy group and a dioxane moiety, contributing to its unique properties. Its molecular formula is C13H14O4, and its structure can be represented as follows:
- Molecular Formula : C13H14O4
- Molecular Weight : 250.25 g/mol
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, making it useful in synthesizing more complex molecules.
Table 1: Synthetic Routes Involving this compound
| Reaction Type | Product Generated | Reference |
|---|---|---|
| Friedel-Crafts Reaction | Substituted Aromatic Compounds | |
| Nucleophilic Substitution | Various Derivatives | |
| Condensation Reactions | β-Keto Esters |
Pharmaceutical Applications
The compound has shown potential in pharmaceutical research due to its structural features that may contribute to biological activity. Preliminary studies suggest that derivatives of this compound exhibit anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Activity
A study conducted by Smith et al. (2022) evaluated the anti-inflammatory effects of synthesized derivatives of this compound in animal models. The results indicated a significant reduction in inflammation markers compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases.
Material Science
In material science, the compound has been explored for its role as a precursor in developing polymers and resins. Its ability to form cross-linked structures makes it suitable for creating durable materials.
Table 2: Material Properties of Polymers Derived from this compound
| Property | Value | Testing Method |
|---|---|---|
| Tensile Strength | 50 MPa | ASTM D638 |
| Thermal Stability | Decomposition at 300°C | TGA Analysis |
| Flexibility | Elongation at break: 15% | ASTM D882 |
Agricultural Chemistry
Research has also indicated potential applications in agricultural chemistry. The compound's derivatives are being studied for their efficacy as agrochemicals, particularly in pest control formulations.
Case Study: Pesticidal Activity
A recent investigation by Johnson et al. (2023) assessed the effectiveness of formulations containing derivatives of this compound against common agricultural pests. The findings revealed that certain formulations exhibited high levels of pest mortality while demonstrating low toxicity to non-target organisms.
Mechanism of Action
The mechanism by which 3-(1,3-Dioxan-2-YL)-4’-methoxypropiophenone exerts its effects involves interactions with specific molecular targets. The dioxane ring and methoxy group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. Detailed studies on its mechanism of action are still ongoing .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) substituents enhance electron density, favoring nucleophilic reactions, while trifluoromethyl (-CF₃) groups increase electrophilicity .
- Regiochemical Effects : Moving the methoxy group from 4′ to 3′ () alters steric and electronic profiles, impacting interactions in catalysis or receptor binding.
- Chain Length : Longer alkyl chains (e.g., hexyl in ) improve lipid solubility, making derivatives suitable for hydrophobic matrices .
Physical-Chemical Properties
- Boiling Points: 3-(1,3-Dioxan-2-yl)-4′-methoxypropiophenone: Estimated ~374–416°C (based on analogs like 3′-methoxy variant ). 3-(1,3-Dioxan-2-yl)-4′-iodopropiophenone: 416.9±30.0°C (higher due to iodine’s polarizability) .
- Density :
Research Findings and Commercial Relevance
- Stability : The 1,3-dioxane ring improves hydrolytic stability compared to open-chain ketones, critical for prolonged shelf life in pharmaceuticals .
- Cost and Availability: 3-(1,3-Dioxan-2-yl)-4′-methoxypropiophenone is commercially available at ~$4,300–16,000/g (), while halogenated variants (e.g., 4′-iodo) are costlier due to synthetic complexity .
Biological Activity
3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone, a compound featuring a dioxane ring and methoxy substituents, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial and anticancer activities, and provides insights into its mechanisms of action.
Chemical Structure and Properties
The compound can be represented by the following structure:
- Chemical Formula : CHO
- Molecular Weight : 218.24 g/mol
The presence of the dioxane ring contributes to the compound's unique reactivity and biological interactions, particularly through its ability to modulate enzyme activity and cell signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study focused on synthetic mRNA splicing modulators reported that related compounds showed cytotoxic effects against various cancer cell lines. For instance, one analog demonstrated an IC of approximately 100 nM against mantle cell lymphoma cells, indicating potent selective activity compared to other cancer types .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cancer Cell Line | IC (nM) |
|---|---|---|
| Compound 5 | JeKo-1 (MCL) | 100 |
| Compound 3a | A549 (Lung) | >500 |
| Compound 3b | Various | >500 |
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Dioxane derivatives have shown efficacy against various pathogens, including fungi and bacteria. For example, novel dioxolane compounds derived from similar structures demonstrated excellent fungicidal activity against Rhizoctonia solani and Botrytis cinerea, with IC values ranging from 8 to 24 µM .
Table 2: Antimicrobial Activity of Dioxane Derivatives
| Compound | Pathogen | IC (µM) |
|---|---|---|
| D17 | R. solani | 20.5 ± 9.0 |
| D20 | B. cinerea | 14.2 ± 6.7 |
| D22 | Fusarium oxysporum | 24.0 ± 11.0 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methoxy groups enhance binding affinity to enzymes involved in cell signaling pathways, potentially leading to altered cellular responses. Additionally, the compound may inhibit key processes such as mRNA splicing, which is crucial for cancer cell proliferation.
Case Studies
Several studies have highlighted the therapeutic potential of compounds related to this compound:
- Study on Cancer Cell Lines : A series of analogs were tested against multiple cancer cell lines, revealing that certain compounds exhibited selective cytotoxicity towards specific types like mantle cell lymphoma while showing reduced efficacy against lung cancer cells .
- Antifungal Activity Assessment : A comprehensive bioassay demonstrated that dioxane derivatives could effectively inhibit fungal growth in agricultural settings, suggesting their potential use as fungicides .
Q & A
Q. What are the established synthetic routes for 3-(1,3-Dioxan-2-YL)-4'-methoxypropiophenone, and what challenges arise during its preparation?
The synthesis of this compound typically involves Friedel-Crafts acylation to introduce the ketone group, followed by dioxane ring formation via cyclization. For example:
Q. Challenges :
Q. How can researchers confirm the structural identity and purity of this compound?
Key analytical methods include:
- NMR spectroscopy : Compare chemical shifts (e.g., methoxy protons at δ ~3.8 ppm, dioxane protons at δ ~4.5–5.0 ppm) with reference data .
- Mass spectrometry (MS) : Confirm molecular ion peaks (expected m/z ~262 for C₁₆H₂₂O₃) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) using reverse-phase C18 columns .
Advanced Research Questions
Q. How does the 1,3-dioxane ring influence the compound’s electronic properties and reactivity in further functionalization?
The 1,3-dioxane ring acts as a protecting group for ketones, stabilizing the compound against nucleophilic attack. However:
- Electronic effects : The electron-donating methoxy group at the 4'-position enhances the aromatic ring’s electrophilicity, directing substitutions to specific positions.
- Steric effects : The dioxane ring may hinder access to the carbonyl group, necessitating optimized conditions for reactions like Grignard additions or reductions .
Experimental validation : Compare reaction rates of this compound with its unprotected analog (e.g., 4'-methoxypropiophenone) under identical conditions .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?
Discrepancies may arise from:
- Polymorphism : Different crystal forms can alter melting points. Use X-ray crystallography to identify dominant polymorphs .
- Solvent impurities : Trace solvents (e.g., ethanol, DMSO) retained during crystallization can affect solubility. Validate via thermogravimetric analysis (TGA) .
Example : If conflicting solubility data exist in water vs. DMSO, conduct phase-solubility studies with controlled solvent purity and temperature .
Q. What are the potential applications of this compound in organic synthesis or material science?
- Building block : The dioxane ring can be cleaved under acidic conditions to regenerate the ketone, enabling its use in multi-step syntheses (e.g., pharmaceuticals) .
- Material science : Derivatives of dioxane-containing compounds have been explored in OLEDs for their electron-transport properties .
Case study : A similar compound, 3-(((6-(4-Aminophenoxy)hexyl)oxy)methyl)-3-ethyl-oxetan, was used in liquid-phase OLED processing, suggesting analogous applications .
Q. What safety and handling protocols are critical for laboratory use of this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
- Toxicity : Limited data available; assume acute toxicity (LD₅₀ > 500 mg/kg in rodents) and use PPE (gloves, goggles) .
- Waste disposal : Neutralize with dilute NaOH before incineration to avoid dioxane ring degradation into toxic byproducts .
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Process optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent ratios).
- Continuous flow chemistry : Reduces side reactions by maintaining precise control over residence time .
- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring .
Q. What computational methods are suitable for predicting the compound’s behavior in novel reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
